N-(2,2-dimethoxyethyl)-2-nitroaniline
Description
N-(2,2-Dimethoxyethyl)-2-nitroaniline is a nitroaromatic compound characterized by a 2-nitroaniline backbone substituted with a 2,2-dimethoxyethyl group at the amine position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research. Its synthesis involves reductive N-alkylation of 2-substituted anilines with N-(2,2-dimethoxyethyl)acetamide, followed by methylation or reductive amination (). The dimethoxyethyl substituent enhances solubility in polar solvents and metabolic stability, making it valuable in drug development, such as in the synthesis of KEAP1 inhibitors ().
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-nitroaniline |
InChI |
InChI=1S/C10H14N2O4/c1-15-10(16-2)7-11-8-5-3-4-6-9(8)12(13)14/h3-6,10-11H,7H2,1-2H3 |
InChI Key |
RIVLJBBTKXSVRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC1=CC=CC=C1[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-2-nitroaniline typically involves the reaction of 2-nitroaniline with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-nitroaniline and 2,2-dimethoxyethanol.
Catalyst: Acidic or basic catalyst to promote the reaction.
Reaction Conditions: Heating the mixture to a temperature range of 80-120°C.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability. Key steps include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Optimization of Reaction Parameters: Including temperature, pressure, and catalyst concentration.
Purification and Quality Control: Ensuring the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N-(2,2-dimethoxyethyl)-2-aminoaniline.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dimethoxyethyl group can influence the compound’s solubility and reactivity. The pathways involved may include:
Redox Reactions: The nitro group can undergo reduction or oxidation, affecting the compound’s activity.
Electrophilic and Nucleophilic Interactions: The aniline ring can participate in various substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-(2,2-dimethoxyethyl)-2-nitroaniline and its analogs:
*Estimated based on synthesis data ().
Key Observations:
- Solubility : The dimethoxyethyl group in the target compound improves aqueous solubility compared to N,N-dimethyl and methoxyethyl analogs.
- Electronic Effects : Fluorine substitution (e.g., in 2-fluoro analogs) increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
- Stability : Dimethoxyethyl and hydroxyethyl groups confer metabolic stability, critical for in vivo applications ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
